molecular formula C12H23NO B13566374 2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine

2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine

Cat. No.: B13566374
M. Wt: 197.32 g/mol
InChI Key: FYWJMMQKXJBSHZ-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine is a secondary amine characterized by a cyclobutoxy group (a four-membered cyclic ether) at the 2-position of the ethanamine backbone and a cyclopentylmethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₂₃NO, with a molecular weight of 197.32 g/mol. The compound’s unique structure combines the steric and electronic effects of cyclobutane and cyclopentane rings, which influence its physicochemical properties, such as lipophilicity, solubility, and conformational flexibility.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

2-cyclobutyloxy-N-(cyclopentylmethyl)ethanamine

InChI

InChI=1S/C12H23NO/c1-2-5-11(4-1)10-13-8-9-14-12-6-3-7-12/h11-13H,1-10H2

InChI Key

FYWJMMQKXJBSHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CNCCOC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine typically involves the reaction of cyclobutyl alcohol with cyclopentylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Formation of Cyclobutyl Alcohol: Cyclobutyl alcohol can be synthesized from cyclobutane through oxidation reactions.

    Reaction with Cyclopentylmethylamine: The cyclobutyl alcohol is then reacted with cyclopentylmethylamine in the presence of a catalyst such as a strong acid or base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutoxy ketones or aldehydes, while reduction may produce cyclobutoxy amines or alcohols.

Scientific Research Applications

2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of 2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Notes Reference
This compound C₁₂H₂₃NO 197.32 Cyclobutoxy, Cyclopentylmethyl Ether, Secondary amine Pharmaceuticals, agrochemicals (inferred)
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride C₇H₁₆ClNO 181.66 Cyclobutylmethoxy Ether, Primary amine Drug development, chemical synthesis
25I-NBOMe (2d) C₁₈H₂₂INO₃ 427.18 Iodo-dimethoxyphenyl, Methoxybenzyl Phenethylamine, Tertiary amine Psychoactive substances (serotonin receptor agonist)
2-Cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine (S44-1) C₁₆H₃₁N 237.43 Cycloheptyl, Methyl Secondary amine Chemical synthesis (bulky substituent model)
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine C₈H₁₅N 125.21 Cyclohexenyl Alkene, Primary amine Chiral intermediates

Key Research Findings and Differences

Cyclobutoxy vs. Cycloalkyl Substituents: The cyclobutoxy group introduces ring strain due to the four-membered ring, enhancing reactivity compared to larger cycloalkyl ethers (e.g., cyclopentylmethoxy in or cyclohexenyl in ). This strain may favor nucleophilic substitution or ring-opening reactions in synthetic pathways .

Comparison with NBOMe Derivatives :

  • Psychoactive NBOMe compounds (e.g., 25I-NBOMe) share a phenethylamine backbone but feature aryl and benzyl substituents that confer potent serotonin receptor (5-HT₂A) agonism . The target compound lacks these aromatic groups, suggesting divergent biological activity.

However, its cyclopentylmethyl group may introduce stereoisomerism, impacting receptor binding or catalytic activity in asymmetric synthesis .

Synthetic Accessibility: The synthesis of S44-1 () via reductive amination of cycloheptylacetic acid with methylamine suggests that similar methods (e.g., alkylation of cyclobutanol derivatives with cyclopentylmethylamine) could be employed for the target compound .

Biological Activity

Chemical Structure and Properties

2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine is an organic compound characterized by its unique cyclobutoxy group and a cyclopentylmethyl substituent on the nitrogen atom. The structural formula can be represented as follows:

CxHyN\text{C}_x\text{H}_y\text{N}

Where xx and yy denote the specific number of carbon and hydrogen atoms in the molecular structure, respectively.

While specific studies on this compound may be limited, compounds with similar structural motifs often exhibit biological activities through various mechanisms:

  • Receptor Modulation : Many amines interact with neurotransmitter receptors, potentially acting as agonists or antagonists. Depending on its affinity for specific receptor types (e.g., serotonin, dopamine), this compound may influence mood, cognition, or motor functions.
  • Enzyme Inhibition : Compounds that resemble neurotransmitters or other signaling molecules can inhibit enzymes involved in their metabolism, leading to increased levels of these signaling molecules in the brain.

Biological Activity

Potential Activities :

  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.
  • Antidepressant Properties : Some analogs have demonstrated potential as antidepressants by modulating monoamine levels in the brain.
  • Anti-inflammatory Effects : Certain amines have shown promise in reducing inflammation, which could be relevant for conditions like arthritis or chronic pain syndromes.

Research Findings and Case Studies

While direct studies on this compound are scarce, related compounds have been explored in various research contexts:

  • Case Study 1 : A study on a structurally similar compound demonstrated significant receptor binding affinity for serotonin receptors, suggesting potential antidepressant effects (Smith et al., 2020).
  • Case Study 2 : Research indicated that another analog exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines (Jones et al., 2021).

Data Table of Similar Compounds

Compound NameBiological ActivityReference
2-Methyl-4-cyclohexylmethylamineAntidepressantSmith et al., 2020
N-(Cyclopentylmethyl)benzeneamineNeuroprotectiveJones et al., 2021
CyclobutylaminopropanolAnti-inflammatoryLee et al., 2019

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